molecular formula C9H12O2 B14446880 Non-2-en-4-ynoic acid CAS No. 74177-08-5

Non-2-en-4-ynoic acid

Cat. No.: B14446880
CAS No.: 74177-08-5
M. Wt: 152.19 g/mol
InChI Key: DXTAOHVZICGRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-2-en-4-ynoic acid is a chemical compound featuring both an alkene (carbon-carbon double bond) and an alkyne (carbon-carbon triple bond) within a nine-carbon carboxylic acid chain. This unique structure classifies it as an enynoic acid, making it a valuable and versatile intermediate in synthetic organic chemistry. Compounds within the 2-en-4-ynoic acid family are recognized as key precursors for the synthesis of biologically active, naturally-occurring oxygen-containing heterocycles and their analogues . Research indicates that (Z)-2-en-4-ynoic acids can be catalytically and selectively converted into important heterocyclic structures, such as 2H-pyran-2-ones in the presence of ZnBr2 or (Z)-5-alkylidenefuran-2(5H)-ones in the presence of Ag2CO3 . These heterocyclic scaffolds are prevalent in many natural products and pharmacologically active molecules. Furthermore, iodolactonization of stereodefined 2-en-4-ynoic acids is a well-established procedure for the regiocontrolled synthesis of 5-iodo-2(2H)-pyranone derivatives, which can subsequently undergo various cross-coupling reactions to create more complex structures . As such, this compound serves as a fundamental building block for researchers developing novel synthetic methodologies, exploring new chemical spaces in medicinal chemistry, and constructing complex molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74177-08-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

non-2-en-4-ynoic acid

InChI

InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-4H2,1H3,(H,10,11)

InChI Key

DXTAOHVZICGRNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC(=O)O

Origin of Product

United States

Significance of Conjugated En Yne Systems in Organic Chemistry

Conjugated en-yne systems, characterized by the presence of a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) separated by a single bond, are of significant interest in the field of organic chemistry. researchgate.netwikipedia.org This structural motif facilitates the delocalization of π-electrons across the connected p-orbitals, which in turn imparts unique chemical reactivity and stability to the molecule. wikipedia.org The overlap of these p-orbitals across the adjacent σ bond leads to a region of electron delocalization that is not confined to a single bond or atom but is spread across a group of atoms. wikipedia.org

The presence of this conjugated system makes these molecules valuable building blocks in organic synthesis. researchgate.net They are key precursors in the synthesis of complex molecules, including natural products and biologically active compounds. researchgate.net Transition-metal-catalyzed reactions, such as cross-coupling and alkyne dimerization, are common methods for creating these en-yne structures. researchgate.netrsc.org Furthermore, en-yne metathesis, a powerful bond reorganization reaction catalyzed by ruthenium complexes, allows for the efficient synthesis of 1,3-dienes, which are themselves versatile intermediates in organic synthesis. chim.itorganic-chemistry.org This atom-economical process is also appealing from a green chemistry perspective. chim.it

The electronic properties of conjugated en-ynes also make them important in materials science and biochemistry. researchgate.net The extended π-system can give rise to interesting photophysical properties, making them suitable for use in pigments and other materials. wikipedia.org In biochemistry, the en-yne motif is found in a number of natural products with a wide range of biological activities, including antibiotic, antiviral, and antineoplastic properties. researchgate.net

Chemical Reactivity and Transformations of Non 2 En 4 Ynoic Acid

Intramolecular Cyclization Reactions of En-ynoic Acids

The intramolecular cyclization of en-ynoic acids is a powerful strategy for the synthesis of various heterocyclic compounds. The regioselectivity of these reactions, leading to either five- or six-membered rings, can often be controlled by the choice of catalyst (acid or base) and reaction conditions. acs.org

Acid-Promoted Cyclizations Leading to Heterocyclic Frameworks (e.g., Isocoumarins)

Acid-promoted cyclization of en-ynoic acids and their derivatives can lead to the formation of six-membered lactones, such as isocoumarins and pyran-2-ones. acs.orgclockss.org For instance, the treatment of o-(alk-1-ynyl)benzoates with copper halides in the presence of an acid promoter like dicyclohexylamine (B1670486) hydrochloride (Cy2NH·HCl) facilitates the synthesis of 4-haloisocoumarins. researchgate.net Similarly, aliphatic (Z)-5-phenylpent-2-en-4-ynoic acid cyclizes under acidic conditions to yield pyran-2(2H)-one. clockss.org The reaction proceeds via a 6-endo-dig cyclization pathway. acs.orgresearchgate.net Various metal catalysts, including those based on rhenium, rhodium, and palladium, have also been employed to catalyze the cyclization of 2-ethynylbenzoic acids and related compounds to isocoumarins. researchgate.netnih.govuniovi.es

Table 1: Examples of Acid-Promoted Cyclization of En-ynoic Acid Derivatives

Starting MaterialCatalyst/PromoterProductReference
o-(alk-1-ynyl)benzoatesCuX2, Cy2NH·HCl4-haloisocoumarins researchgate.net
(Z)-5-phenylpent-2-en-4-ynoic acidAcidPyran-2(2H)-one clockss.org
2-Ethynylbenzoic acidsReCl(CO)5Isocoumarins researchgate.net
2-Alkynylbenzoic acidsRhodium(I) complexesIsocoumarins (from internal alkynes) uniovi.es

Base-Promoted Cyclizations to Form Heterocyclic Structures (e.g., Phthalides, Pyranones, Furanones)

In contrast to acid-promoted reactions, base-promoted cyclizations of en-ynoic acids typically favor the formation of five-membered rings through a 5-exo-dig cyclization. acs.orgclockss.org For example, o-alkynylbenzoic acids can be cyclized to phthalides in the presence of a base. clockss.org Similarly, (Z)-5-phenylpent-2-en-4-ynoic acid yields a furan-2(2H)-one derivative under basic conditions. clockss.org This regioselectivity has been applied in the total synthesis of natural products like 6Z-pandanamine, where a base-promoted 5-exo-dig selective cyclization of a bis-2-en-4-ynoic acid derivative was a key step. clockss.org Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used to promote the cyclization of various alkynyl compounds to form heterocyclic structures. acs.org The synthesis of substituted benzo[b]furans has been achieved through a base-promoted cyclization of o-alkynylphenols, offering a metal-free alternative to traditional methods. nih.gov

Table 2: Base-Promoted Cyclization of En-ynoic Acid Derivatives

Starting MaterialBaseProductReference
o-alkynylbenzoic acidsBasePhthalides clockss.org
(Z)-5-phenylpent-2-en-4-ynoic acidBaseFuran-2(2H)-one clockss.org
bis-2-en-4-ynoic acid derivativeEt3NEnol-lactone clockss.org
o-alkynylphenolsCs2CO3Benzo[b]furans nih.gov

Halogen-Mediated Cycloaddition Reactions (e.g., Iodolactonization of En-ynoic Acids to Pyranones and Furanones)

Halogen-mediated cyclizations, particularly iodolactonization, are a well-established method for synthesizing halogenated lactones from unsaturated carboxylic acids. semanticscholar.orgmdpi.com In the case of (Z)-2-en-4-ynoic acids, treatment with iodine and a base like sodium bicarbonate (NaHCO3) or with iodine monochloride (ICl) leads to the formation of a mixture of 6-substituted 5-iodo-2(2H)-pyranones and (E)-5-(1-iodoylidene)-2(5H)-furanones. mdpi.comnih.govresearchgate.net The pyranones are typically the major products. mdpi.comnih.govresearchgate.net This reaction is a type of halocyclization, where the electrophilic halogen activates the alkyne for intramolecular nucleophilic attack by the carboxylate. semanticscholar.org The resulting iodinated pyranones are valuable intermediates that can undergo further functionalization, for example, through Stille-type cross-coupling reactions to produce 5,6-disubstituted 2(2H)-pyranones. researchgate.net The selectivity of these cyclizations can be influenced by the reaction conditions and the structure of the substrate. researchgate.net

Table 3: Iodolactonization of (Z)-2-en-4-ynoic Acids

SubstrateReagentMajor ProductMinor ProductReference
5-substituted (Z)-2-en-4-ynoic acidsI2, NaHCO3 in CH3CN6-substituted 5-iodo-2(2H)-pyranones(E)-5-(1-iodoylidene)-2(5H)-furanones mdpi.comnih.govresearchgate.net
5-substituted (Z)-2-en-4-ynoic acidsICl in CH2Cl26-substituted 5-iodo-2(2H)-pyranones(E)-5-(1-iodoylidene)-2(5H)-furanones mdpi.comnih.govresearchgate.net

Nucleophilic Additions to the En-yne System

The conjugated en-yne system of non-2-en-4-ynoic acid is susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications.

Michael Addition Reactions and Their Significance in Functionalization

The carbon-carbon double bond in the en-yne system of this compound and its derivatives can act as a Michael acceptor. wikipedia.org In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org For en-ynoic acids, this can involve the addition of various nucleophiles, including enolates, amines, and thiols. wikipedia.orgmasterorganicchemistry.com The resulting adducts can then be used in further synthetic transformations. For instance, a base-catalyzed reaction of 1,2-allenyl ketones with certain acetates proceeds through a Michael addition followed by C-C double-bond migration and lactonization to form 2-pyrone derivatives. mdpi.comnih.gov

Diversification and Functionalization Strategies for En-ynoic Acid Derivatives

The en-ynoic acid scaffold provides multiple handles for chemical modification, allowing for the synthesis of a diverse range of complex molecules.

Derivatives of en-ynoic acids can be functionalized through various strategies. For example, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be used to prepare (Z)-2-alken-4-ynoates, which can then undergo electrophilic cyclization to form 2-pyrones. nih.gov The resulting pyrones can be further functionalized by treatment with electrophiles like ICl, I2, or PhSeCl. nih.gov Another strategy involves the use of α,β-ynoic acids in decarboxylative C-H bond functionalization reactions to synthesize aryl alkynes. acs.org Additionally, the double bond of long-chain olefins and fatty acid derivatives can be functionalized via boron intermediates, which could be a potential route for the modification of en-ynoic acid structures. uantwerpen.be The development of domino reactions, which combine multiple transformations in a single step, provides an efficient way to access structurally diverse pyranones from enone precursors.

Natural Occurrence and Biosynthetic Pathways of En Ynoic Acids

Identification and Isolation of En-ynoic Acid Analogues from Biological Sources

The discovery and characterization of en-ynoic acid analogues have significantly contributed to the field of natural product chemistry. These efforts have unveiled a diverse array of structures with intriguing biological activities.

Alkynyl-containing metabolites, often referred to as polyacetylenes, are widely distributed in nature, particularly within specific plant families and fungal species. nih.govresearchgate.net These compounds are secondary metabolites, meaning they are not essential for the organism's basic survival but often play roles in defense and interaction with the environment.

In higher plants, polyacetylenes are predominantly found in the Apiaceae (carrot family), Araliaceae (ginseng family), and Asteraceae (sunflower family) families. researchgate.net Fungi, especially those from the Basidiomycota and Ascomycota phyla, are also prolific producers of these compounds. acs.org To date, over 200 alkynyl compounds have been isolated from mushrooms alone. acs.org These metabolites are often found in the essential oils of plants and can be isolated from various fungal tissues. researchgate.net The structural diversity of these compounds is vast, ranging from simple linear chains to complex cyclic structures.

A variety of alkynyl-containing metabolites have been identified from fungal sources. For instance, endophytic fungi, which live within plant tissues, have been shown to produce a range of bioactive compounds. nih.govresearchgate.net One study on endophytic fungi from wild Chinese Torreya Grandis identified strains capable of producing various fatty acids. researchgate.net Similarly, a study on endophytic fungi from Rubiaceae species revealed a dynamic range of metabolic pathways leading to diverse secondary metabolites. nih.gov

Here is a table of representative alkynyl-containing metabolites from plants and fungi:

Compound Name Source Organism(s) Chemical Class Reference(s)
Falcarinol (B191228) Apiaceae and Araliaceae families Polyacetylene researchgate.net
Falcarindiol Apiaceae and Araliaceae families Polyacetylene researchgate.net
Crepenynic acid Crepis spp., Saussurea candicans, Afzelia cuanzensis Acetylenic fatty acid nih.gov
(E)-4,7-dihydroxyoct-2-enoic acid Alternaria radicina En-oic acid nih.gov
Tricholomenyn C Tricholoma ustaloides Enynylcyclohexenone tandfonline.com
(Z)-non-7-en-5-yn-1,2,4-triol Tricholoma pardinum Acetylenic alcohol tandfonline.com

The isolation of en-ynoic fatty acids from plant lipids is a meticulous process due to their often-low abundance and potential instability. These fatty acids are typically found as components of triglycerides in seed oils. asm.org

Conjugated enynoic fatty acids have been primarily isolated from the Santalaceae and Olacaceae plant families. asm.org A notable example is ximenynic acid (trans-11-octadecen-9-ynoic acid), which is found in these families. asm.org Another significant en-ynoic fatty acid is crepenynic acid (cis-9-octadecen-12-ynoic acid), an acetylenic analogue of linoleic acid. asm.org It is a key intermediate in the biosynthesis of many polyacetylenes and is found in the seed oils of Crepis species. nih.govasm.org

The process of isolating these fatty acids often involves extraction of the total lipids from the plant material, followed by saponification or transesterification to release the fatty acids from the glycerol (B35011) backbone. Subsequent chromatographic techniques, such as high-performance liquid chromatography (HPLC), are then employed to separate and purify the individual fatty acids. researchgate.net

The following table details some en-ynoic fatty acids isolated from plant lipids:

Compound Name Plant Source(s) Structural Feature Reference(s)
Ximenynic acid Santalaceae and Olacaceae families trans-11-octadecen-9-ynoic acid asm.org
Crepenynic acid Crepis species cis-9-octadecen-12-ynoic acid asm.org
Dehydrocrepenynic acid - cis,cis-9,14-octadecadien-12-ynoic acid asm.org
Isanic acid Onguekoa gore 17-octadecen-9,11-diynoic acid asm.org

Proposed Enzymatic Mechanisms in Alkynyl Fatty Acid Biosynthesis

The formation of the characteristic triple bond in alkynyl fatty acids is a key enzymatic step that has been the subject of considerable research. The biosynthesis of these compounds is believed to originate from common fatty acid precursors. nih.gov

The primary mechanism for the introduction of a triple bond involves the action of a specialized class of enzymes known as fatty acid desaturases, specifically acetylenases. mdpi.com These enzymes catalyze the dehydrogenation of a pre-existing double bond to form an alkyne. This process is an oxidative reaction that requires molecular oxygen. researchgate.net

A well-studied example is the conversion of linoleic acid to crepenynic acid. In this reaction, a Δ12-fatty acid acetylenase acts on the Δ12 double bond of linoleic acid to introduce a triple bond at that position. mdpi.com This enzyme is a non-heme iron-containing enzyme located in the endoplasmic reticulum. nih.gov The crepenynate (B1232503) pathway, initiated by this conversion, is considered a major route for the biosynthesis of a wide array of polyacetylenes in both plants and fungi. mdpi.com

The general proposed mechanism involves the following steps:

A fatty acid, typically esterified to a lipid molecule like phosphatidylcholine (PC), is the substrate. nih.gov

The fatty acid desaturase/acetylenase enzyme binds to the substrate.

Through a series of electron transfers, the enzyme abstracts two hydrogen atoms from adjacent carbons of a double bond, resulting in the formation of a triple bond.

It is important to note that while the general principles are understood, the precise catalytic mechanisms and the structures of these membrane-bound enzymes are still areas of active investigation. nih.gov

Metabolic Precursors and Pathways Contributing to Complex Fatty Acid Structures

The biosynthesis of complex fatty acids, including en-ynoic acids, begins with simple precursor molecules that are assembled and modified through a series of enzymatic reactions. The fundamental building block for fatty acid synthesis is acetyl-CoA. agriculturejournals.czgoogle.com

Initiation: The process starts with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. rsc.org

Elongation: The fatty acid chain is then built up by the sequential addition of two-carbon units from malonyl-CoA. This series of reactions is carried out by the fatty acid synthase (FAS) complex. agriculturejournals.czgoogle.com In plants, this process primarily occurs in the plastids. agriculturejournals.cz

Desaturation and Modification: Once a fatty acid of a certain chain length is synthesized (e.g., stearic acid, C18:0), it can undergo various modifications, including desaturation to introduce double bonds. These reactions are catalyzed by fatty acid desaturases. mdpi.com As mentioned earlier, further desaturation of a double bond by an acetylenase leads to the formation of a triple bond. mdpi.com

The initial fatty acid precursors for polyacetylene biosynthesis are typically C18 fatty acids like oleic acid and linoleic acid. researchgate.net For instance, oleic acid can be desaturated to linoleic acid, which is then converted to crepenynic acid. mdpi.com From crepenynic acid, a cascade of further desaturations, chain shortening (via β-oxidation), and other modifications can lead to the vast diversity of polyacetylenes observed in nature. researchgate.net

The following table outlines the key metabolic precursors and their roles in the biosynthesis of complex fatty acids: | Precursor | Role | Resulting Structure/Intermediate | Reference(s) | | --- | --- | --- | | Acetyl-CoA | Initial building block for fatty acid synthesis | Forms the backbone of the fatty acid chain | agriculturejournals.czgoogle.com | | Malonyl-CoA | Two-carbon donor for chain elongation | Extends the fatty acid chain by two carbons in each cycle | rsc.org | | Oleic acid | Precursor for polyunsaturated and acetylenic fatty acids | Can be desaturated to linoleic acid | researchgate.net | | Linoleic acid | Direct precursor for crepenynic acid | Converted to crepenynic acid by Δ12-fatty acid acetylenase | mdpi.com | | Crepenynic acid | Key intermediate in polyacetylene biosynthesis | Undergoes further modifications to produce a variety of polyacetylenes | nih.gov |

Biological Activities and Molecular Mechanisms of Non 2 En 4 Ynoic Acid Analogues

Cellular Signaling Pathway Modulation by En-yne Fatty Acids

En-yne fatty acids and their analogues are not mere structural components of cellular membranes; they are active participants in the complex network of cellular signaling. Their ability to influence protein function, gene expression, and cellular defense systems underscores their potential as modulators of cellular homeostasis.

Role in Post-Translational Modification of Proteins

One of the key mechanisms by which fatty acids, including en-yne analogues, exert their effects is through the post-translational modification of proteins. This process, which involves the covalent attachment of the fatty acid to a protein, can significantly alter the protein's function, localization, and interaction with other molecules.

A notable form of this modification is S-acylation , the reversible attachment of a fatty acid to the thiol group of a cysteine residue. While research is ongoing to identify the specific protein targets of acylation by en-yne fatty acids, the general principles of S-acylation suggest that these modifications can influence the hydrophobicity of proteins, thereby affecting their membrane association and trafficking. This can have profound implications for signaling proteins that rely on membrane localization for their activity.

Another relevant post-translational modification is nitroalkylation . This involves the addition of a nitro-fatty acid to a protein, a process that can be reversible. While not exclusive to en-yne fatty acids, the presence of unsaturation in their structures makes them potential precursors for the formation of nitro-fatty acid derivatives. These derivatives can then modify nucleophilic amino acid residues on target proteins, thereby altering their activity and contributing to cellular signaling cascades.

Regulation of Gene Expression and Enzyme Activity

En-yne fatty acid analogues can exert significant control over cellular function by modulating the expression of specific genes and the activity of key enzymes. This regulation is often mediated through their interaction with nuclear receptors and other transcription factors.

Gene Expression: A primary mechanism by which fatty acids regulate gene expression is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) . These are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Polyacetylenic fatty acids, which share the en-yne structural motif, have been shown to bind to and activate PPARs, particularly the PPARγ subtype. nih.gov This activation leads to the transcription of target genes that can influence processes such as adipocyte differentiation and glucose uptake.

Furthermore, fatty acids can influence the activity of Sterol Regulatory Element-Binding Proteins (SREBPs) , which are key regulators of cholesterol and fatty acid synthesis. By modulating the activity of these transcription factors, en-yne fatty acid analogues can have a broad impact on cellular lipid homeostasis.

Enzyme Activity: The regulatory effects of these fatty acids extend to the direct or indirect modulation of enzyme activity. For instance, by altering the lipid composition of cellular membranes, they can influence the function of membrane-bound enzymes. Additionally, their role as signaling molecules means they can initiate cascades that lead to the phosphorylation or dephosphorylation of enzymes, thereby switching their activity on or off.

Activation of Antioxidant Signaling Pathways

Cells possess intricate antioxidant defense systems to combat the damaging effects of oxidative stress. Emerging evidence suggests that certain fatty acid analogues, including those with en-yne structures, can activate these protective pathways.

A key pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. Some bioactive lipids have been shown to be potent activators of the Nrf2 pathway. While direct evidence for Non-2-en-4-ynoic acid is pending, the chemical reactivity of the en-yne moiety suggests it could potentially interact with cellular sensors that trigger Nrf2 activation, thereby bolstering the cell's antioxidant capacity.

Metabolic Regulatory Functions of En-ynoic Acid Analogues

The influence of en-yne fatty acid analogues extends to the core processes of cellular metabolism, including the uptake and utilization of glucose and the intricate pathways of glycolipid metabolism.

Mechanisms of Glucose Uptake Promotion

Maintaining glucose homeostasis is critical for cellular function, and certain en-yne fatty acid analogues have demonstrated the ability to promote glucose uptake. This effect is particularly relevant in the context of insulin (B600854) sensitivity and metabolic health.

Studies on polyacetylenic fatty acids, such as falcarinol (B191228) and falcarindiol, have shown that they can stimulate glucose uptake in both adipocytes and skeletal muscle cells. nih.gov The primary mechanism identified for this action is their role as partial agonists of PPARγ . nih.gov By binding to and partially activating PPARγ, these compounds can initiate the downstream signaling events that lead to the translocation of glucose transporters, such as GLUT4, to the cell surface. This increased presence of glucose transporters facilitates the entry of glucose into the cell, thereby lowering blood glucose levels.

The following table summarizes the effects of representative polyacetylenic fatty acids on glucose uptake:

CompoundCell TypeEffect on Glucose UptakePutative Mechanism
Falcarinol 3T3-L1 AdipocytesStimulation of basal and insulin-dependent uptakePartial PPARγ agonism
Porcine MyotubesStimulation of basal and insulin-dependent uptakePartial PPARγ agonism
Falcarindiol 3T3-L1 AdipocytesStimulation of basal and insulin-dependent uptakePartial PPARγ agonism
Porcine MyotubesStimulation of basal and insulin-dependent uptakePartial PPARγ agonism

This table is generated based on available research data and is for illustrative purposes.

Involvement in Glycolipid Metabolism Regulation

Glycolipids are essential components of cellular membranes and play crucial roles in cell recognition, signaling, and adhesion. The metabolism of these complex lipids is tightly regulated, and emerging research points to a role for fatty acid analogues in this regulation.

The synthesis of glycolipids involves the sequential addition of sugar moieties to a lipid backbone. The nature of the fatty acid component of this backbone can significantly influence the properties and function of the resulting glycolipid. While direct studies on the incorporation of this compound into glycolipids are limited, it is plausible that en-yne fatty acid analogues could be utilized by the cellular machinery for glycolipid synthesis.

Furthermore, by modulating the expression of genes involved in lipid and carbohydrate metabolism through transcription factors like PPARs and SREBPs, these fatty acids can indirectly influence the availability of precursors for glycolipid synthesis. This regulatory cross-talk highlights the integrated nature of cellular metabolic pathways and the multifaceted roles that en-yne fatty acid analogues can play within them.

Anti-inflammatory Properties of Unsaturated Fatty Acid Derivatives

One of the key mechanisms by which unsaturated fatty acid derivatives exert their anti-inflammatory effects is through the inhibition of pro-inflammatory signaling pathways. For instance, certain phenolic acids have been shown to display anti-inflammatory properties by targeting the TLR4/NF-κB signaling pathway. nih.gov The nuclear factor-κB (NF-κB) is a crucial transcription factor that regulates the expression of numerous inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net Inhibition of NF-κB activation leads to a downstream reduction in the production of these pro-inflammatory molecules. researchgate.net

Furthermore, some fatty acid derivatives can directly inhibit the activity of enzymes involved in the inflammatory cascade. Nitro-fatty acids, for example, have been found to inhibit cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. By inhibiting these enzymes, unsaturated fatty acid derivatives can effectively reduce the inflammatory response. mdpi.comresearchgate.net The anti-inflammatory actions of oleic acid, another unsaturated fatty acid, are mediated through various mechanisms, including the activation of sirtuin 1 (SIRT1) and the regulation of microRNA expression. mdpi.com

The structural features of these molecules, such as the presence and position of double bonds, play a critical role in their biological activity. Minor modifications to the chemical structure can lead to significant changes in their potency and target specificity. nih.gov

Table 1: Anti-inflammatory Mechanisms of Unsaturated Fatty Acid Derivatives

Mechanism of ActionTargetEffectReferences
Inhibition of Pro-inflammatory SignalingTLR4/NF-κB PathwayReduced expression of pro-inflammatory cytokines nih.gov
Enzyme InhibitionCyclooxygenase (COX-1, COX-2)Decreased prostaglandin (B15479496) synthesis nih.gov
Enzyme InhibitionLipoxygenase (LOX)Decreased leukotriene synthesis nih.gov
Receptor ActivationSirtuin 1 (SIRT1)Modulation of inflammatory gene expression mdpi.com

Antimicrobial and Antifungal Activities Attributed to Alkynyl Compounds

The alkynyl functional group is a key feature of many natural and synthetic compounds exhibiting antimicrobial and antifungal properties. While direct evidence for this compound is limited, studies on other alkynoic and polyacetylene carboxylic acids provide a strong basis for their potential in this area.

Research has shown that polyacetylene carboxylic acids can be effective against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. nih.gov The presence of the conjugated alkyne system is often crucial for the observed bioactivity. nih.gov The length of the carbon chain and the position of the triple bond in alkynoic acids have been identified as important factors influencing their antimycobacterial activity. nih.gov For instance, it has been observed that shifting the triple bond away from the carboxylic acid group can significantly reduce antimycobacterial efficacy. nih.gov

The mechanism of action for these compounds is thought to involve the disruption of the bacterial cell membrane. The dynamic helical structure of some pyrrolidinium-pendant polyacetylenes allows them to form pores in the bacterial membrane, leading to cell death. researchgate.net This mechanism of action is often rapid and can be effective against a broad range of pathogens. researchgate.net

In addition to antibacterial activity, alkynyl compounds have also demonstrated antifungal potential. Derivatives of 10-Hydroxy-2-decenoic acid, which contains a double bond, have shown good antibiotic activity against various fungi. mdpi.com The specific mechanisms underlying the antifungal action of alkynyl compounds are still under investigation but are likely to involve interactions with the fungal cell membrane or essential cellular processes.

Table 2: Antimicrobial and Antifungal Activities of Alkynyl Compound Analogues

Compound ClassTarget Organism(s)Observed EffectReferences
Polyacetylene Carboxylic AcidsMethicillin-resistant Staphylococcus aureus, Mycobacterium smegmatisSignificant growth inhibition nih.gov
2-Alkynoic AcidsMycobacterium smegmatis, Mycobacterium bovis BCGBactericidal activity nih.gov
Pyrrolidinium-pendant PolyacetylenesBroad range of pathogensFast and efficient antimicrobial activity researchgate.net
10-Hydroxy-2-decenoic acid derivativesVarious bacteria and fungiAntibiotic activity mdpi.com

Analytical Methodologies for Structural and Mechanistic Characterization of Non 2 En 4 Ynoic Acid

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In proton NMR, the chemical environment of each hydrogen atom is mapped. For Non-2-en-4-ynoic acid (CH₃-C≡C-CH=CH-COOH), the spectrum is expected to show distinct signals for the carboxylic acid proton, the two vinylic protons (on the double bond), and the methyl protons. The carboxylic acid proton (–COOH) is highly deshielded and would appear as a broad singlet far downfield. compoundchem.com The vinylic protons (–CH=CH–) would resonate in the olefinic region, and their coupling constant (J value) would be indicative of the double bond's stereochemistry (typically larger for a trans configuration). The methyl group (–CH₃) protons adjacent to the triple bond would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletHighly deshielded due to the electronegative oxygen atoms.
Vinylic (-CH=) adjacent to COOH~7.0 - 7.5Doublet of DoubletsDeshielded by the carbonyl group and the double bond.
Vinylic (-CH=) adjacent to alkyne~5.8 - 6.2Doublet of DoubletsPosition influenced by conjugation with the alkyne.
Methyl (-CH₃)~2.0 - 2.5Singlet or narrow multipletAdjacent to the sp-hybridized carbon of the alkyne.

¹³C NMR Spectroscopy: Carbon NMR provides information on each unique carbon atom in the molecule. This compound is expected to show nine distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded. libretexts.org The sp²-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne would appear in their characteristic regions. youtube.com The methyl carbon would be the most shielded, appearing furthest upfield. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 185 libretexts.orglibretexts.org
Alkene (C=C)115 - 140 libretexts.orglibretexts.org
Alkyne (C≡C)65 - 90 pdx.edu
Methyl (-CH₃)10 - 15 libretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies when they absorb infrared radiation. dummies.com The spectrum of this compound would be distinguished by several key absorption bands. The O–H stretch of the carboxylic acid group would be a very broad and prominent feature. dummies.com The carbonyl (C=O) stretch would be a strong, sharp peak. dummies.com The carbon-carbon double and triple bond stretches would also be present, although the alkyne stretch is often weak. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
CarbonylC=O stretch~1700Strong, Sharp
AlkyneC≡C stretch2100 - 2260 orgchemboulder.comWeak to Medium
AlkeneC=C stretch1630 - 1680Medium
Alkene=C-H stretch3000 - 3100 spectroscopyonline.comMedium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group or cleavage of bonds adjacent to it. The formation of a stable acylium ion (R-CO⁺) is a characteristic fragmentation for many carboxylic acid derivatives and would be expected here. libretexts.org

Table 4: Expected Mass Spectrometry Data for this compound (C₉H₁₂O₂)

IonFormulaExpected m/zNotes
[M]⁺C₉H₁₂O₂⁺152.08Molecular Ion
[M - OH]⁺C₉H₁₁O⁺135.08Loss of hydroxyl radical
[M - COOH]⁺C₈H₁₁⁺107.09Loss of carboxyl group
[M - H₂O]⁺C₉H₁₀O₂⁺134.07Loss of water (common in negative ion mode) researchgate.net

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for separating this compound from byproducts and starting materials in a reaction mixture, as well as for verifying the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis and purification of moderately polar organic compounds. nih.gov

Methodology: A reversed-phase HPLC method would be most suitable for this compound. This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov A gradient elution using a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be employed. To ensure good peak shape and reproducibility, a small amount of acid (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase to suppress the ionization of the carboxylic acid group. sielc.com

Detection: The conjugated en-yne system in the molecule constitutes a chromophore, making it readily detectable by a UV-Vis detector.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds.

Methodology: Direct analysis of free carboxylic acids by GC can be problematic due to their high polarity and low volatility, which can result in poor peak shape and column adsorption. lmaleidykla.ltcolostate.edu Therefore, it is common practice to derivatize the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester, prior to analysis. This derivatization significantly improves chromatographic performance. colostate.edu

Application: GC analysis of the derivatized acid would be used to assess its purity and quantify it in a mixture. The choice of capillary column would depend on the derivative, but standard non-polar or medium-polarity columns are often effective for fatty acid methyl esters (FAMEs).

The purity of an isolated sample of this compound is ultimately confirmed by the presence of a single, sharp peak in the chromatogram under optimized HPLC or GC conditions, supported by the corroborating structural evidence from the spectroscopic methods discussed above.

Future Perspectives and Research Directions in Non 2 En 4 Ynoic Acid Chemistry

Advancements in Stereocontrolled and Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of stereocontrolled and asymmetric methods for synthesizing non-2-en-4-ynoic acid is a critical research frontier. While specific methods for the this compound backbone are not extensively detailed, progress with analogous en-ynoic and unsaturated acid structures provides a roadmap for future advancements.

Future synthetic strategies will likely move beyond classical resolutions and focus on catalytic asymmetric approaches. Key areas of development include:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have proven effective for constructing the en-yne core of related amino acids. rsc.org Future work could optimize these reactions for this compound precursors, employing chiral ligands to induce enantioselectivity. rsc.orgacs.org

Organocatalysis: Asymmetric organocatalysis presents a powerful, metal-free alternative. For instance, organocatalytic methods have been used for the synthesis of chiral terminal epoxides, which serve as precursors to unsaturated hydroxy fatty acids. mdpi.com This approach could be adapted to create chiral centers in precursors to this compound.

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans' oxazolidinones, provides a robust method for stereocontrol. smolecule.com This strategy involves attaching an auxiliary to an alkyne precursor to direct stereoselective reactions, followed by its removal to yield the enantiomerically enriched acid. smolecule.com

Substrate-Controlled Syntheses: In this approach, the stereochemistry of the starting material dictates the configuration of the final product. For example, the asymmetric synthesis of certain trihydroxyoctadec-6-enoic acids has been achieved from stereodetermined chiral building blocks. nih.gov

Synthetic StrategyCatalyst/Reagent ExampleKey FeatureRelevant Compound Class
Transition Metal Catalysis Pd-catalyst with chiral ligandsEfficient C-C bond formation for en-yne systems.(S)-2-amino-5-[aryl]pent-4-ynoic acids rsc.org
Organocatalysis Chiral terminal epoxidesMetal-free synthesis of chiral precursors.Hydroxy fatty acids mdpi.com
Chiral Auxiliaries Evans' chiral oxazolidinonesHigh stereoselectivity via temporary covalent bonding.(E)-pent-2-en-4-ynoic acid derivatives smolecule.com
Substrate Control Catalytic enantioselective allylic oxidationAbsolute configuration derived from a chiral starting material.(8S,9S,10R,6Z)-trihydroxyoctadec-6-enoic acid nih.gov

Exploration of Novel Biological Functions and Therapeutic Potentials (Mechanistic Focus)

The en-yne functional group is a key pharmacophore in several natural products and designed molecules, suggesting that this compound could serve as a scaffold for new therapeutic agents. Future research will aim to identify its biological targets and elucidate the underlying mechanisms of action.

Building on findings from structurally related compounds, several therapeutic avenues warrant investigation:

Enzyme Inhibition: Many unsaturated acids exhibit potent and selective enzyme inhibition. For example, derivatives of (S)-2-amino-5-arylpent-4-ynoic acid are highly selective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. rsc.org Similarly, (S)-4-aminohex-5-enoic acid is a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. acs.org Research should explore whether this compound or its amides can act as inhibitors for enzymes like proteases, kinases, or metabolic enzymes, potentially through covalent or non-covalent interactions.

Antiproliferative and Anticancer Activity: Spirooxindoles and indole (B1671886) derivatives, some containing unsaturated acyl chains, have shown promise as anticancer agents by modulating key pathways like the p53–MDM2 interaction or inhibiting tubulin polymerization. mdpi.comnih.gov Analogues of (E)-9-oxooctadec-10-en-12-ynoic acid have been designed to promote glucose uptake, with molecular docking studies suggesting interaction with the phosphoinositide 3-kinase (PI3K) pathway. acs.org The potential for this compound derivatives to induce apoptosis or cell cycle arrest in cancer cell lines is a promising area for exploration. mdpi.com

Antimicrobial Properties: Some polyunsaturated fatty acids and their derivatives possess antifungal or antibacterial activity. tandfonline.comnih.gov The mechanism often involves disruption of cell membranes or inhibition of essential enzymes. Investigating the activity of this compound against various pathogens, including drug-resistant strains, could reveal novel antimicrobial leads.

A key focus will be on mechanistic studies to understand how the en-yne moiety interacts with biological targets. This could involve covalent bond formation (Michael addition) with nucleophilic residues (like cysteine) in an enzyme's active site, a mechanism noted for some irreversible inhibitors. huji.ac.il

Potential Therapeutic AreaMechanistic Target/Pathway ExampleRelated Compound Class
Diabetic Complications Aldose Reductase (ALR2) Inhibition(S)-2-amino-5-arylpent-4-ynoic acids rsc.org
Cancer PI3K Pathway Activation(E)-9-oxooctadec-10-en-12-ynoic acid analogues acs.org
Cancer p53-MDM2 ModulationSpirooxindoles mdpi.com
Infectious Diseases HIV-1 Fusion InhibitionMirabamides (Marine Peptides) nih.gov

Development of Chemoenzymatic Synthesis and Biocatalysis for En-ynoic Acids

The integration of enzymatic methods into synthetic routes offers significant advantages in terms of selectivity, sustainability, and efficiency. nih.gov Future research on this compound will benefit greatly from the development of chemoenzymatic strategies. Biocatalysis provides a powerful tool for overcoming challenges in asymmetric synthesis and functionalization. annualreviews.org

Key directions for development include:

Kinetic and Dynamic Kinetic Resolution: Hydrolases, particularly lipases and esterases, are widely used for the enantioselective hydrolysis of racemic esters, a common strategy for producing chiral acids. tandfonline.comgoogle.comuniovi.es This has been applied to precursors for pharmacologically active compounds. uniovi.es A chemoenzymatic process could involve the enzymatic resolution of a racemic this compound ester, providing access to both enantiomers.

Engineered Enzymes: Advances in protein engineering allow for the creation of enzymes with altered substrate specificity or enhanced stability. rsc.org For example, a genetically engineered lactate (B86563) dehydrogenase was used for the enantioselective reduction of an oxo-enoic acid. rsc.org It is conceivable that enzymes could be engineered to specifically recognize and transform this compound or its precursors.

Tandem Catalysis: Combining chemical and enzymatic steps in one-pot processes can improve efficiency and reduce waste. acs.org A future synthesis could involve a chemical step to construct the en-yne backbone, followed directly by an enzyme-catalyzed reaction to introduce chirality or perform a selective functionalization without intermediate purification steps. nih.gov For instance, a one-pot strategy combining a calcium-catalyzed rearrangement with an esterase-mediated hydrolysis has been developed for α-hydroxy half-esters. acs.org

Biocatalytic ApproachEnzyme Class ExampleApplication
Enantioselective Hydrolysis Lipase (B570770) / EsteraseResolution of racemic esters to produce chiral acids and alcohols. tandfonline.comgoogle.com
Asymmetric Reduction Dehydrogenase (engineered)Enantioselective reduction of keto-acids to chiral hydroxy-acids. rsc.org
Selective Deprotection ProteaseHydrolysis of an ester in the presence of other sensitive groups. uniovi.es
Tandem Reactions Hydrolase (in one-pot with chemical catalyst)Combining chemical synthesis and enzymatic resolution to enhance enantiomeric purity. acs.org

Computational Chemistry and Mechanistic Studies of Reactivity and Biological Interactions

Computational chemistry is an indispensable tool for modern chemical research, providing insights that guide experimental design. For this compound, computational methods can illuminate its intrinsic reactivity, reaction mechanisms, and interactions with biological systems.

Future computational research will likely focus on:

Reaction Mechanism and Stereoselectivity: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways. cdnsciencepub.comnih.gov This allows researchers to understand the origins of regioselectivity and stereoselectivity in synthetic reactions, such as why a particular nucleophile attacks a specific position or face of the molecule. nih.govorganic-chemistry.org Such studies can help in optimizing reaction conditions and designing more effective catalysts.

Molecular Docking and Dynamics: To explore therapeutic potential, molecular docking simulations can predict how this compound derivatives might bind to the active site of a target protein. rsc.orgmdpi.comacs.org These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. researchgate.netmdpi.com Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex over time.

Prediction of Physicochemical and Biological Properties: Computational methods can estimate properties like the HOMO-LUMO energy gap, which relates to chemical reactivity and potential biological activity. researchgate.netmdpi.com A smaller energy gap can suggest higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can predict sites susceptible to nucleophilic and electrophilic attack, guiding the design of derivatives with specific interaction profiles. researchgate.net

These computational approaches, when used in conjunction with experimental work, will accelerate the discovery and development of new applications for this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.